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Compound of Interest

Compound Name: Aminopropylon

CAS No.: 3690-04-8

Cat. No.: B1200042

Get Quote

Compound Identity: N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-

(dimethylamino)propanamide CAS Registry Number: 3690-04-8 Synonyms: Aminopropylone,

Amipylo, Aminopropyron[1]

Executive Summary & Chemical Identity
This technical guide provides a comprehensive spectroscopic profile for Aminopropylon
(C₁₆H₂₂N₄O₂), a pyrazolone derivative historically utilized for its analgesic and anti-

inflammatory properties. Structurally, the compound consists of a 4-aminoantipyrine core

acylated with N,N-dimethylalanine.

Accurate characterization of this molecule requires distinguishing the pyrazolone ring signals

from the aliphatic dimethylamino side chain. This guide details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for high-

confidence structural validation in drug development and quality control workflows.
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Property Value

Molecular Formula C₁₆H₂₂N₄O₂

Molecular Weight 302.37 g/mol

Monoisotopic Mass 302.1743 Da

Appearance Crystalline solid

Solubility
Soluble in Chloroform (CDCl₃), Methanol,

Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validating the regiochemistry of the amide linkage and the integrity

of the pyrazolone core. The following data is based on solution-phase NMR in Deuterated

Chloroform (CDCl₃).

Proton NMR (¹H-NMR)
Operational Logic: The spectrum is dominated by three distinct methyl environments.

Differentiating the N-methyl (pyrazolone), C-methyl (pyrazolone), and N,N-dimethyl (side chain)

groups is critical.

Table 1: ¹H-NMR Assignments (400 MHz, CDCl₃)
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Logic

9.15 Broad Singlet 1H –NH– (Amide)

Highly

deshielded due

to anisotropy of

the adjacent

carbonyl and

pyrazolone ring;

exchangeable

with D₂O.

7.30 – 7.50 Multiplet 5H Ar–H (Phenyl)

Typical aromatic

overlap from the

N-phenyl group

attached to the

pyrazolone.

3.15 Singlet 3H
Pyrazolone N–

CH₃

Deshielded by

the adjacent

nitrogen and

carbonyl cone of

the pyrazolone

ring.

3.05 Quartet (J=7Hz) 1H Side Chain –CH–

The alpha-proton

of the alanine

moiety; coupling

with the adjacent

methyl group.

2.32 Singlet 6H
Side Chain –

N(CH₃)₂

The chemically

equivalent

methyls on the

terminal amine;

typical aliphatic

amine shift.

2.21 Singlet 3H Pyrazolone C–

CH₃

Allylic methyl on

the pyrazolone
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ring (C5

position).

1.25 Doublet (J=7Hz) 3H Side Chain –CH₃

The beta-methyl

of the alanine

moiety; coupled

to the alpha-

proton.

Carbon NMR (¹³C-NMR)
Operational Logic: ¹³C-NMR confirms the presence of two distinct carbonyls: the cyclic amide

(pyrazolone) and the exocyclic amide linker.

Table 2: ¹³C-NMR Assignments (100 MHz, CDCl₃)
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Chemical Shift (δ ppm) Carbon Type Assignment

172.5 C=O
Exocyclic Amide Carbonyl

(Linker)

161.8 C=O Pyrazolone Ring Carbonyl (C3)

150.2 Cq
Pyrazolone C5 (C-Me

attachment)

134.5 Cq Phenyl Ipso Carbon

129.0, 127.5, 124.8 CH Phenyl Aromatic Carbons

108.5 Cq
Pyrazolone C4 (Amide

attachment site)

65.2 CH
Side Chain Alpha-Carbon (–

CH–)

42.5 CH₃ Side Chain –N(CH₃)₂

36.0 CH₃ Pyrazolone N–CH₃

12.5 CH₃ Side Chain Beta-Methyl

10.8 CH₃ Pyrazolone C–CH₃

Infrared Spectroscopy (FT-IR)
Operational Logic: IR is utilized primarily for "fingerprinting" the solid state and verifying the

amide functionalities. The key diagnostic is the separation between the ring carbonyl and the

amide linker carbonyl.

Table 3: Key IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Significance

3250 – 3350 N–H Stretch
Secondary amide stretch;

confirms the linker presence.

1680 – 1690 C=O Stretch (Amide I)

The exocyclic amide carbonyl;

typically higher frequency than

the ring ketone.

1650 – 1660 C=O Stretch (Pyrazolone)

The cyclic ketone (antipyrine

type); often overlaps with C=C

stretches but is very intense.

1590 C=C Aromatic
Skeletal vibrations of the

phenyl ring.

2700 – 2800 C–H Stretch (N-Me)

"Bohlmann bands" or specific

C-H stretches associated with

the dimethylamino group.

Mass Spectrometry (MS)
Operational Logic: Electrospray Ionization (ESI) in Positive mode is recommended for the intact

molecular ion. Electron Impact (EI) is useful for structural elucidation via fragmentation.[2]

Ionization Mode: ESI(+) or EI (70 eV)

Molecular Ion: [M+H]⁺ = 303.18 m/z (ESI)

Fragmentation Pathway (EI-MS Logic):

m/z 302 (M⁺): Parent ion.

m/z 259 (M – 43): Loss of the isopropyl/acetyl fragment or rearrangement involving the

dimethylamino group.

m/z 72: The dimethyl-aziridinium ion or similar fragment [CH₃–CH=N(CH₃)₂]⁺ derived from

the side chain (N,N-dimethylalanine moiety). This is the base peak in many amino-amide

derivatives.
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m/z 58: [CH₂=N(CH₃)₂]⁺ fragment, characteristic of dimethylamines.

Experimental Protocols
NMR Sample Preparation (Self-Validating)

Goal: Obtain high-resolution spectra without concentration broadening.

Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).

Protocol:

Weigh 10–15 mg of Aminopropylon into a clean vial.

Add 600 µL of CDCl₃.

Sonicate for 30 seconds to ensure complete dissolution (cloudiness indicates impurities or

moisture).

Filter through a glass wool plug into the NMR tube if any particulate remains.

Validation: Check the TMS peak at 0.00 ppm. It should be a sharp singlet. If split,

shimming is poor.

LC-MS Workflow
Goal: Purity check and mass confirmation.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

Validation: The retention time must be consistent (approx. 4–6 min depending on flow rate)

and the peak purity calculation (UV/MS alignment) must exceed 98%.
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Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of Aminopropylon
from a raw sample.

Raw Sample
(Aminopropylon Candidate)

Solubility Test
(CDCl3 / MeOH)

1H & 13C NMR
(Structural Connectivity)

FT-IR
(Functional Groups)

ESI-MS / LC-MS
(Molecular Mass)

NMR: 3x Methyl Signals
(N-Me, C-Me, N(Me)2)

IR: Amide I & II
(1650-1690 cm-1)

Mass = 302.37?
[M+H]+ = 303.18

Identity Confirmed:
Aminopropylon

Pass

Reject / Repurify

Fail PassFailPassFail

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of Aminopropylon,

correlating spectroscopic inputs with specific structural checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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